molecular formula C18H23N5O2 B2384058 N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-41-7

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2384058
CAS No.: 1358309-41-7
M. Wt: 341.415
InChI Key: FBBMYEWEWDLUIA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic chemical compound characterized by a complex heterocyclic structure. Its applications range across multiple fields such as chemistry, biology, medicine, and industry due to its unique pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves multi-step organic reactions Typically, the preparation starts with the synthesis of the triazoloquinoxaline core through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial context, large-scale production might employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems, temperature control, and purification steps such as recrystallization or chromatography are critical for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves different reagents and conditions.

Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions. Reduction reactions might utilize hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

Major Products Formed from These Reactions: Oxidation may yield ketones or carboxylic acids, while reduction often leads to the formation of alcohols or amines. Substitution reactions could result in diverse derivatives, depending on the substituents introduced.

Scientific Research Applications

This compound's applications in scientific research are vast:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical entities and reactions.

  • Biology: N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is investigated for its potential biological activity, including enzyme inhibition and receptor binding properties.

  • Medicine: The compound is researched for its pharmacological properties, such as potential anticancer, antimicrobial, or anti-inflammatory effects.

  • Industry: It may be used in the development of new materials or as a chemical precursor in manufacturing processes.

Comparison with Similar Compounds

  • 2-(4-oxo-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • 2-(4-oxo-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • N,N-diethyl-2-(4-oxo-1-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Each of these compounds has unique properties that make them suitable for different applications, illustrating the versatility of the triazoloquinoxaline scaffold.

Properties

IUPAC Name

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-9-15-19-20-17-18(25)22(12-16(24)21(5-2)6-3)13-10-7-8-11-14(13)23(15)17/h7-8,10-11H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBMYEWEWDLUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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